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Compound of Interest

Compound Name: CYT-1010

Cat. No.: B2781946 Get Quote

This guide provides a detailed comparison of CYT-1010, an investigational endomorphin

analog, with recently developed novel pain therapeutics: Oliceridine, Cebranopadol, and VX-

548. The information is intended for researchers, scientists, and drug development

professionals to offer an objective overview of their mechanisms of action, efficacy, and safety

profiles based on available preclinical and clinical data.

Introduction to the Therapeutics
CYT-1010 is a first-in-class endomorphin-based therapeutic currently in clinical development

for the treatment of moderate to severe pain.[1] It is a highly selective mu-opioid receptor

(MOR) agonist with a novel mechanism of action that involves preferential binding to a

truncated splice variant of the MOR.[2][3][4] This targeted action is designed to provide potent

analgesia with a significantly improved safety profile, including reduced respiratory depression

and abuse potential compared to conventional opioids.[1][5]

Oliceridine (Olinvyk™) is a G protein-biased agonist at the mu-opioid receptor, approved by the

FDA for the management of moderate to severe acute pain in adults for whom alternative

treatments are inadequate.[6] Its mechanism is intended to separate the analgesic effects

(mediated by G protein signaling) from the adverse effects associated with β-arrestin

recruitment, such as respiratory depression and gastrointestinal issues.[7][8]

Cebranopadol is an investigational first-in-class analgesic that acts as a dual agonist for the

nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[9]
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[10][11] This dual mechanism is designed to provide strong pain relief comparable to traditional

opioids while mitigating the risk of abuse, dependence, and respiratory depression.[9][12]

VX-548 is an investigational, selective, small molecule inhibitor of the NaV1.8 sodium channel.

As a non-opioid analgesic, it represents a novel approach to pain management by blocking

pain signals in the peripheral nervous system. It is being developed for the treatment of

moderate-to-severe acute pain and neuropathic pain.[13]

Data Presentation
The following table summarizes the key characteristics and findings for CYT-1010 and the

selected novel pain therapeutics.
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Feature CYT-1010
Oliceridine
(Olinvyk™)

Cebranopadol VX-548

Mechanism of

Action

Biased agonist at

a truncated mu-

opioid receptor

splice variant

(endomorphin

analog)[2][3][4]

G protein-biased

agonist at the

mu-opioid

receptor[7][8]

Dual agonist of

the

nociceptin/orpha

nin FQ (NOP)

and mu-opioid

(MOP)

receptors[9][10]

[11]

Selective

inhibitor of the

NaV1.8 sodium

channel (non-

opioid)

Development

Stage

Phase 2

preparation[1][2]
FDA Approved[6]

Phase 3

completed; NDA

submission

planned[12][14]

Phase 3

completed; NDA

submission

planned[15]

Indication

Moderate to

severe post-

operative

pain[16]

Moderate to

severe acute

pain[6]

Moderate to

severe acute and

chronic pain[9]

[12]

Moderate to

severe acute

pain and

neuropathic

pain[13]

Efficacy (Primary

Endpoint)

Preclinical: 3-4

times more

potent than

morphine.[1]

Phase 1:

Demonstrated

significant

analgesic activity

versus baseline.

[5]

APOLLO-1

(Bunionectomy):

Responder rate

of 61.0% (0.1

mg), 76.3% (0.35

mg), and 70.0%

(0.5 mg) vs

45.7% for

placebo

(p<0.05).[17]

APOLLO-2

(Abdominoplasty

): Responder

rate of 61.0%

(0.1 mg), 76.3%

(0.35 mg), and

ALLEVIATE-2

(Bunionectomy):

Statistically

significant

reduction in pain

intensity (NRS

Area Under the

Curve 2-48h) vs

placebo (LS

Mean difference

56.1; p<0.001).

[14][20]

Phase 3

(Abdominoplasty

): Statistically

significant

improvement in

SPID48 vs

placebo (LS

mean difference

= 48.4;

p<0.0001).[21]

Phase 3

(Bunionectomy):

Statistically

significant

improvement in

SPID48 vs
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70.0% (0.5 mg)

vs 45.7% for

placebo

(p<0.05).[18][19]

placebo (LS

mean difference

= 29.3;

p=0.0002).[21]

Safety Profile

Respiratory

Depression: No

respiratory

depression

observed in

Phase 1 at

tested doses.[5]

Preclinically, no

respiratory

depression at

doses up to 9-

fold the effective

pain relief dose.

[3]

Respiratory

Depression:

Significantly less

respiratory

depression

compared to

morphine in

healthy

volunteers.[22]

Lower incidence

of respiratory

safety events

compared to

morphine in

clinical trials.[7]

[19]

Abuse Potential:

Significantly

lower "drug

liking" scores

compared to

oxycodone and

tramadol in

human abuse

potential studies.

[9][10][11]

Adverse Events:

Generally well-

tolerated. Most

common AEs

were mild to

moderate and

included nausea,

headache, and

dizziness. No

serious adverse

events related to

the drug were

reported in

Phase 3 acute

pain trials.[21]

Common

Adverse Events

N/A (Detailed

Phase 2/3 data

not yet available)

Nausea,

vomiting,

headache,

dizziness[6]

Nausea[20]

Nausea,

headache,

dizziness

Experimental Protocols
CYT-1010: Preclinical and Phase 1a/2a Study Design

Preclinical Models: The analgesic efficacy of CYT-1010 was established in animal pain

models, demonstrating higher potency than morphine.[2][3] Studies in rodents also indicated

a lack of addiction potential and no significant respiratory depression at therapeutic doses.[3]

Phase 1a/2a Protocol (Planned): A randomized, double-blind, single-dose, placebo-

controlled study to evaluate the safety, pharmacokinetics, and analgesic efficacy of CYT-
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1010 compared to morphine in subjects with moderate to severe pain following third molar

extraction.[16]

Oliceridine: APOLLO-2 Phase 3 Study (Abdominoplasty)
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled

(morphine) study in patients with moderate to severe pain following abdominoplasty.[18][19]

Patient Population: 401 patients aged 18 to 75 years undergoing elective abdominoplasty.

[18][19]

Dosing Regimen: Patients received a loading dose of oliceridine (1.5 mg), morphine (4 mg),

or placebo, followed by on-demand doses via patient-controlled analgesia (PCA) with a 6-

minute lockout interval. Demand doses were 0.1 mg, 0.35 mg, or 0.5 mg for oliceridine and 1

mg for morphine.[18][19]

Primary Endpoint: The proportion of treatment responders over 24 hours for oliceridine

regimens compared to placebo. A responder was defined as a patient who experienced at

least a 30% improvement in their pain score, did not receive rescue medication, and did not

discontinue due to lack of efficacy.[18]

Secondary Endpoints: Included a composite measure of respiratory safety burden and the

proportion of treatment responders versus morphine.[18][19]

Cebranopadol: ALLEVIATE-2 Phase 3 Study
(Bunionectomy)

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled

(oxycodone) study in patients with moderate to severe acute pain following bunionectomy.

[12][20]

Patient Population: 240 adult patients who underwent primary unilateral bunionectomy with

first metatarsal osteotomy.[20]

Dosing Regimen: Patients were randomized to receive oral cebranopadol 400 µg once daily,

oxycodone immediate release 10 mg four times daily, or placebo for 3 days.[14][20]
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Primary Endpoint: The time-weighted sum of the pain intensity difference from 2 to 48 hours

(SPID48) as measured on the Numeric Pain Rating Scale (NRS).[12][20]

Secondary Endpoints: Included the use of rescue medication, early discontinuation, and

patient's overall assessment of the therapy.[20]

VX-548: Phase 3 Study in Acute Pain (Abdominoplasty
and Bunionectomy)

Study Design: Two randomized, double-blind, placebo-controlled pivotal trials in patients with

moderate to severe pain following either abdominoplasty or bunionectomy.[21] The studies

also included a hydrocodone bitartrate/acetaminophen (HB/APAP) reference arm.[21]

Patient Population: 1,118 patients in the abdominoplasty trial and 1,073 in the bunionectomy

trial, aged 18 to 80 years.

Dosing Regimen: Patients received an initial oral dose of VX-548 100 mg, followed by 50 mg

every 12 hours, or placebo. The HB/APAP arm received 5 mg/325 mg every 6 hours.[21]

Primary Endpoint: The time-weighted Sum of Pain Intensity Difference from 0 to 48 hours

(SPID48) compared to placebo, measured on an 11-point Numeric Pain Rating Scale

(NPRS).[15]

Key Secondary Endpoint: SPID48 of VX-548 versus HB/APAP.[15]
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Caption: Signaling pathway of CYT-1010 compared to traditional opioids like morphine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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